molecular formula C4H2BrF2IN2 B13468295 1-(bromodifluoromethyl)-4-iodo-1H-imidazole

1-(bromodifluoromethyl)-4-iodo-1H-imidazole

Cat. No.: B13468295
M. Wt: 322.88 g/mol
InChI Key: CPSBPLGAQTXQGR-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-4-iodo-1H-imidazole is a compound that belongs to the class of halogenated imidazoles. This compound is characterized by the presence of both bromodifluoromethyl and iodine substituents on the imidazole ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity.

Chemical Reactions Analysis

1-(Bromodifluoromethyl)-4-iodo-1H-imidazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromodifluoromethyl)-4-iodo-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-1H-imidazole involves its interaction with molecular targets through its halogen substituents. The bromodifluoromethyl group can participate in hydrogen bonding and halogen bonding, while the iodine group can engage in various types of interactions, including van der Waals forces and covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Bromodifluoromethyl)-4-iodo-1H-imidazole can be compared with other halogenated imidazoles, such as:

  • 1-(Chlorodifluoromethyl)-4-iodo-1H-imidazole
  • 1-(Bromodifluoromethyl)-4-chloro-1H-imidazole
  • 1-(Trifluoromethyl)-4-iodo-1H-imidazole

These compounds share similar structural features but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of bromodifluoromethyl and iodine groups in this compound imparts unique properties that distinguish it from its analogs .

Properties

Molecular Formula

C4H2BrF2IN2

Molecular Weight

322.88 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-4-iodoimidazole

InChI

InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H

InChI Key

CPSBPLGAQTXQGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(F)(F)Br)I

Origin of Product

United States

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